molecular formula C5H12N2O B032347 N-ethyl-N-propylnitrous amide CAS No. 25413-61-0

N-ethyl-N-propylnitrous amide

Cat. No. B032347
CAS RN: 25413-61-0
M. Wt: 116.16 g/mol
InChI Key: SRYOEGQUUQSLBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides and related compounds often involves coupling reactions, with the development of environmentally friendly and recyclable reagents being a significant focus. For example, the use of Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been highlighted for its efficiency in amide, hydroxamate, peptide, and ester synthesis, demonstrating remarkable improvement in reaction time, yield, and stereochemistry retention, while also being recyclable (Dev et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves examining intramolecular interactions such as hydrogen bonds. Studies on geminal amido-esters have shed light on the importance of intramolecular resonance-assisted hydrogen bonds (RAHB) and non-RAHB interactions, significantly influencing molecular stability and reactivity (Venkatesan et al., 2021).

Chemical Reactions and Properties

Amide synthesis from nitro compounds via direct amidation or transamidation represents a significant area of research, with methodologies focusing on minimizing waste and avoiding harsh conditions. Direct synthesis from alcohols and amines, liberating H2, offers an efficient and environmentally benign approach (Gunanathan et al., 2007). Moreover, the transformation of ethylarenes into primary aromatic amides through a metal-free method highlights the versatility and practicality of these reactions (Shimokawa et al., 2016).

Physical Properties Analysis

The physical properties of amides, including melting and boiling points, solubility, and crystalline structure, are closely related to their molecular structure. Intramolecular and intermolecular hydrogen bonding plays a critical role in determining these properties, as seen in the analysis of asymmetrically substituted geminal amido-esters (Venkatesan et al., 2021).

Chemical Properties Analysis

Amides exhibit a range of chemical behaviors, including reactivity towards nucleophiles, electrophiles, and radicals. The study of amide formation mechanisms, especially under neutral conditions and involving nitro compounds as nitrogen sources, provides insights into novel synthetic routes that are less wasteful and more sustainable (Xiong et al., 2022).

Scientific Research Applications

Catalysis and Synthesis Applications

  • N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation : The NHC-catalyzed direct amidation of aldehydes with nitroso compounds is a pivotal method for the synthesis of N-arylhydroxamic acids. This process has shown excellent yields across various substrates, including aryl, alkyl, alkenyl, and heterocyclic aldehydes. The technique's versatility extends to the synthesis of chiral N-arylhydroxamic acids, demonstrating the potential utility of N-ethyl-N-propylnitrous amide in similar catalytic processes (F. T. Wong et al., 2008).

  • Umpolung Amide Synthesis (UmAS) : The preparation of N-Aryl Amides via UmAS represents a paradigm shift in amide synthesis. This method highlights the efficient synthesis of amides using α-fluoronitroalkanes and N-aryl hydroxylamines, providing a pathway that could be relevant for the synthesis of compounds like N-ethyl-N-propylnitrous amide (Michael S. Crocker et al., 2022).

  • Surface Chemistry and Materials Science : A study on the EDC/NHS activation mechanisms between PAA and PMAA brushes and the subsequent amidation reactions provides valuable insights into surface chemistry applications. This research could inform the functionalization and application of compounds like N-ethyl-N-propylnitrous amide in biomaterials and biosensors (Cuie Wang et al., 2011).

  • Direct Synthesis of Amide Bonds : Research into the use of methyl esters as cross-coupling electrophiles for direct amide bond synthesis could be directly applicable to the synthesis and application of N-ethyl-N-propylnitrous amide. This work highlights a method that bypasses the need for stoichiometric activating agents, offering a more efficient route to amide bond formation (Yan‐Long Zheng & S. Newman, 2019).

properties

IUPAC Name

N-ethyl-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYOEGQUUQSLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948276
Record name N-Ethyl-N-propylnitrous amide
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [MP Biomedicals MSDS]
Record name N-Ethyl-N-nitroso-1-propanamide
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Product Name

N-ethyl-N-propylnitrous amide

CAS RN

25413-61-0
Record name 1-Propanamide, N-ethyl-N-nitroso-
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Record name N-Ethyl-N-propylnitrous amide
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Record name ethyl(nitroso)propylamine
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